Elf 97

Description

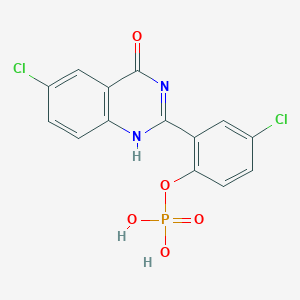

structure given in first source

Properties

IUPAC Name |

[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZONVAEGFOVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163695 | |

| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147394-94-3 | |

| Record name | ELF 97 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147394-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principle and Application of ELF 97 Phosphate Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ELF® 97 (Enzyme-Labeled Fluorescence) phosphate substrate, a powerful tool for the sensitive detection of phosphatase activity in a variety of biological contexts. We will delve into its fundamental principle of action, present key quantitative data, and provide detailed experimental protocols for its application.

Core Principle of Action

The ELF 97 phosphate substrate is a fluorogenic compound designed to detect the activity of phosphatases, such as alkaline phosphatase (AP) and acid phosphatase.[1] The underlying principle is the enzymatic conversion of a soluble, weakly fluorescent substrate into a highly fluorescent and insoluble precipitate at the site of enzyme activity.[1][2][3]

Initially, the this compound phosphate substrate exists in a phosphorylated, water-soluble form that exhibits only faint blue fluorescence.[1][2] Upon encountering a phosphatase enzyme, the phosphate group is cleaved from the substrate. This enzymatic hydrolysis yields the this compound alcohol, a molecule that is insoluble in aqueous media.[1][3] This newly formed alcohol product spontaneously precipitates out of solution and, in its crystalline form, emits a bright, yellow-green fluorescence when excited by UV light.[1][2] This localized precipitation provides high-resolution staining, minimizing diffusion and clearly demarcating the area of phosphatase activity.[2]

One of the most significant advantages of the this compound system is the remarkable photostability of the fluorescent precipitate, allowing for prolonged visualization and image capture without significant signal loss.[1][4] Furthermore, the this compound alcohol exhibits an exceptionally large Stokes shift, the difference between the maximum excitation and emission wavelengths, of approximately 180 nm.[1][5] This large separation makes the signal easily distinguishable from endogenous autofluorescence often present in biological samples.[1][5]

Quantitative Data Summary

The spectral properties of the this compound phosphate substrate and its fluorescent product are critical for designing and executing experiments. The following table summarizes the key quantitative data.

| Property | This compound Phosphate (Substrate) | This compound Alcohol (Precipitate) | Reference |

| Fluorescence | Weakly blue | Bright yellow-green | [1][2] |

| Solubility | Water-soluble | Water-insoluble | [1][3] |

| Excitation Maximum | ~345 nm | ~360-365 nm | [5][6][7] |

| Emission Maximum | Not specified | ~530 nm | [5][6][7] |

| Stokes Shift | Not applicable | ~180 nm | [5] |

| Photostability | Not applicable | Excellent | [1][4] |

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the application of the this compound phosphate substrate, the following diagrams illustrate the enzymatic reaction and a generalized experimental workflow.

Experimental Protocols

The following are generalized protocols for key applications of the this compound phosphate substrate. Optimization may be required for specific sample types and experimental conditions.

Detection of Endogenous Phosphatase Activity

This protocol is designed for the direct detection of endogenous phosphatase activity in cells or tissue sections.

Materials:

-

This compound Endogenous Phosphatase Detection Kit (e.g., Thermo Fisher Scientific, E6601) containing:

-

This compound phosphatase substrate (Component A)

-

Detection buffer (Component B)

-

Mounting medium

-

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 3.7-4% formaldehyde)

-

Permeabilization solution (e.g., 0.2% Tween® 20 in PBS)

Procedure:

-

Sample Preparation:

-

Permeabilization (Optional):

-

Substrate Preparation:

-

On the day of the experiment, prepare the working substrate solution by diluting the this compound phosphatase substrate (Component A) 1:20 in the detection buffer (Component B).[8]

-

-

Incubation:

-

Washing and Mounting:

-

Stop the reaction by washing the sample with PBS.

-

Mount the sample using the provided mounting medium or an aqueous mounting medium. Avoid using buffers with a pH above 8.0, as this may dissolve the precipitate.[8]

-

-

Visualization:

-

Visualize the bright yellow-green fluorescent precipitate using a fluorescence microscope equipped with a filter set appropriate for UV excitation (e.g., DAPI/Hoechst filter).[2]

-

Immunohistochemistry (IHC) and In Situ Hybridization (ISH)

This protocol outlines the use of this compound phosphate substrate for signal amplification in IHC and ISH applications.

Materials:

-

This compound Immunohistochemistry Kit or this compound mRNA In Situ Hybridization Kit

-

Primary antibody (for IHC) or labeled nucleic acid probe (for ISH)

-

Alkaline phosphatase-conjugated secondary antibody or streptavidin

-

Blocking solution (e.g., 1% BSA in PBS)

-

Wash buffers (e.g., PBS, PBST)

-

Nuclease-free reagents and sterile conditions for ISH[9]

Procedure:

-

Sample Preparation and Hybridization/Incubation:

-

Prepare, fix, and permeabilize the sample as required for the specific application. For ISH, perform deproteination steps (e.g., with proteinase K) to improve probe accessibility.[9]

-

For ISH, hybridize the haptenylated or biotinylated probe to the target nucleic acid.

-

For IHC, incubate with the primary antibody.

-

-

Blocking:

-

Incubate the sample in a blocking solution for 30-60 minutes to minimize non-specific binding.[9]

-

-

Enzyme Conjugate Incubation:

-

Incubate the sample with an alkaline phosphatase-conjugated secondary antibody (for IHC) or streptavidin-alkaline phosphatase (for biotinylated probes in ISH/IHC) for 30-60 minutes at room temperature.[9]

-

-

Washing:

-

Thoroughly wash the sample with an appropriate wash buffer to remove unbound conjugate.

-

-

Substrate Incubation:

-

Prepare the this compound substrate working solution as described in the previous protocol.

-

Incubate the sample with the substrate solution, monitoring signal development.

-

-

Stopping the Reaction, Mounting, and Visualization:

-

Follow steps 5 and 6 from the endogenous phosphatase detection protocol. The resulting fluorescent precipitate indicates the location of the target antigen or nucleic acid sequence.

-

This guide provides the foundational knowledge for the effective application of the this compound phosphate substrate. For optimal results, it is recommended to consult the specific product manuals and empirically determine the ideal conditions for your particular experimental setup.

References

- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. biocompare.com [biocompare.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Invitrogen this compound Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. iright.com [iright.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

ELF-97 Alcohol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of ELF®-97 (Enzyme-Labeled Fluorescence) alcohol, a highly fluorescent and photostable molecule widely utilized in biological research. This document is intended for researchers, scientists, and drug development professionals who employ phosphatase-based detection methods in their experimental workflows.

Introduction

ELF-97 alcohol is the fluorescent product resulting from the enzymatic hydrolysis of its non-fluorescent precursor, ELF-97 phosphate. This system serves as a powerful tool for the detection of phosphatase activity in a variety of biological contexts. The conversion of the soluble ELF-97 phosphate into the insoluble, bright yellow-green fluorescent ELF-97 alcohol precipitate at the site of enzymatic activity allows for precise localization and quantification of target molecules.[1][2][3] Its exceptional photostability and large Stokes shift make it an ideal reporter molecule for techniques such as in situ hybridization (ISH), immunohistochemistry (IHC), and flow cytometry.[4]

Chemical Structure and Properties

The chemical structures and key properties of ELF-97 phosphate and its hydrolysis product, ELF-97 alcohol, are summarized below.

Table 1: Chemical Properties of ELF-97 Phosphate and ELF-97 Alcohol

| Property | ELF-97 Phosphate | ELF-97 Alcohol |

| Chemical Name | 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone |

| Molecular Formula | C14H9Cl2N2O5P | C14H8Cl2N2O2 |

| Molecular Weight | 387.11 g/mol | 307.13 g/mol |

| CAS Number | 147394-94-3 | 28683-92-3 |

| Appearance | Soluble, weakly blue-fluorescent | Insoluble, yellow-green fluorescent precipitate |

| Excitation Max. | ~345 nm | ~360 nm |

| Emission Max. | Weak blue fluorescence | ~530 nm |

Mechanism of Action

The detection principle of the ELF-97 system is based on the enzymatic cleavage of the phosphate group from ELF-97 phosphate by phosphatases, such as alkaline phosphatase (AP) or acid phosphatase. This irreversible reaction yields the highly fluorescent and insoluble ELF-97 alcohol, which precipitates at the site of enzyme activity.

Caption: Enzymatic conversion of ELF-97 phosphate to ELF-97 alcohol.

Experimental Protocols

Detailed methodologies for the application of ELF-97 phosphate in key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Immunohistochemistry (IHC)

This protocol outlines the use of ELF-97 phosphate for the detection of antigens in paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

ELF-97 Phosphate solution

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 80% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval as required for the primary antibody.

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with AP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Prepare the ELF-97 phosphate working solution according to the manufacturer's instructions.

-

Incubate sections with the ELF-97 phosphate solution for 5-15 minutes at room temperature, protected from light.

-

-

Mounting:

-

Rinse slides with deionized water.

-

Mount with an aqueous mounting medium.

-

Caption: Immunohistochemistry workflow using ELF-97 phosphate.

In Situ Hybridization (ISH)

This protocol describes the use of ELF-97 phosphate for the detection of specific nucleic acid sequences in cells or tissue sections.

Materials:

-

Fixed cells or tissue sections on slides

-

Hybridization buffer

-

Hapten-labeled nucleic acid probe (e.g., biotin, DIG)

-

Stringent wash buffers

-

Blocking buffer

-

AP-conjugated anti-hapten antibody (e.g., anti-biotin-AP, anti-DIG-AP)

-

ELF-97 Phosphate solution

-

Mounting medium

Procedure:

-

Sample Preparation and Hybridization:

-

Prepare and pretreat samples to allow probe access.

-

Hybridize with the hapten-labeled probe overnight at the appropriate temperature.

-

-

Post-Hybridization Washes:

-

Perform stringent washes to remove unbound probe.

-

-

Immunodetection:

-

Incubate with blocking buffer for 1 hour at room temperature.

-

Incubate with the AP-conjugated anti-hapten antibody for 1 hour at room temperature.

-

-

Signal Detection:

-

Wash with buffer (3 x 5 minutes).

-

Incubate with ELF-97 phosphate solution for 15-60 minutes at room temperature, protected from light.

-

-

Mounting and Visualization:

-

Rinse slides with deionized water.

-

Mount and visualize using a fluorescence microscope.

-

Caption: In situ hybridization workflow with ELF-97 phosphate detection.

Flow Cytometry

This protocol details the detection of phosphatase activity or cell surface markers using ELF-97 phosphate in a flow cytometry workflow.

Materials:

-

Cell suspension

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Primary antibody (if applicable)

-

AP-conjugated secondary antibody (if applicable)

-

ELF-97 Phosphate solution

-

Propidium iodide (PI) or other viability dye (optional)

Procedure:

-

Cell Staining (for cell surface markers):

-

Incubate cells with the primary antibody for 30 minutes at 4°C.

-

Wash cells with flow cytometry buffer.

-

Incubate with the AP-conjugated secondary antibody for 30 minutes at 4°C.

-

Wash cells with flow cytometry buffer.

-

-

ELF-97 Phosphate Staining:

-

Resuspend cells in buffer containing ELF-97 phosphate at the desired concentration.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Analyze cells on a flow cytometer equipped with a UV laser for ELF-97 alcohol excitation.

-

Caption: Flow cytometry workflow using ELF-97 phosphate.

Data and Performance

Table 2: Performance Characteristics of ELF-97 Alcohol

| Parameter | Value | Reference |

| Stokes Shift | >180 nm | [4] |

| Photostability | Significantly more photostable than fluorescein | [4] |

| Signal Brightness | Many-fold brighter than fluorescein conjugates | [4] |

| Precipitate | Fine, well-localized precipitate | [2] |

Conclusion

The ELF-97 phosphate/alcohol system offers a sensitive, robust, and highly versatile method for the detection of phosphatase activity in a wide range of research applications. The resulting ELF-97 alcohol precipitate provides a bright, photostable, and sharply localized signal, enabling high-resolution imaging and sensitive quantification. The detailed protocols and data presented in this guide are intended to facilitate the successful integration of this powerful detection technology into the workflows of researchers in cell biology, molecular biology, and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of ELF 97: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ELF (Enzyme-Labeled Fluorescence) 97 reagent is a powerful tool in molecular and cellular analysis, enabling the sensitive detection of phosphatase activity. This technical guide provides an in-depth overview of its discovery, mechanism of action, and applications, complete with experimental protocols and quantitative data.

Introduction to ELF 97

The this compound reagent, chemically known as 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone, is a fluorogenic substrate for alkaline phosphatase (AP).[1][2] Developed by Molecular Probes, this substrate provides a significant advancement in signal amplification for various detection methods.[3] Upon enzymatic cleavage by phosphatase, the initially soluble and weakly blue-fluorescent this compound phosphate is converted into the this compound alcohol. This product is a bright yellow-green fluorescent precipitate that is insoluble in water.[4][5]

This transformation is the key to its utility, as the precipitate remains localized at the site of enzymatic activity, providing high-resolution detection.[2][4] The this compound system offers several advantages over traditional colorimetric and other fluorescent detection methods, including enhanced brightness, superior photostability, and a large Stokes shift, which minimizes interference from autofluorescence.[1][2][5]

Mechanism of Action

The core of the this compound detection system lies in a simple enzymatic reaction. The this compound phosphate substrate is hydrolyzed by alkaline phosphatase, which removes the phosphate group. This enzymatic conversion results in the formation of the this compound alcohol, which then precipitates out of solution.

Quantitative Data

The unique spectral properties of the this compound alcohol precipitate are central to its high sensitivity and low background signal.

| Property | Value | Reference |

| Excitation Peak | ~345-360 nm | [1][2][6][7] |

| Emission Peak | ~530-536 nm | [1][2][6][7] |

| Stokes Shift | ~180-194 nm | [6][8] |

| Signal Development Time | Seconds to minutes | [1][3][7] |

The large Stokes shift of approximately 180-194 nm allows for clear separation of the emission signal from the excitation wavelength, significantly reducing background noise and autofluorescence.[1][7][8] Furthermore, the this compound precipitate is exceptionally photostable, allowing for prolonged exposure and repeated imaging without significant loss of signal intensity, a notable advantage over fluorophores like fluorescein.[1][2][5]

Key Applications and Experimental Protocols

The this compound reagent is versatile and has been successfully employed in a range of applications.

In Situ Hybridization (ISH)

This compound is a highly effective tool for detecting specific mRNA sequences in cells and tissues. The bright, localized precipitate allows for the visualization of gene expression with high spatial resolution.

Experimental Workflow for mRNA In Situ Hybridization:

Protocol for Cultured Cells:

-

Fixation: Fix cells on a coverslip with 4% formaldehyde and 5% acetic acid in 0.9% NaCl for 30 minutes at room temperature.[9]

-

Dehydration: Wash with PBS and dehydrate through a series of ethanol washes (70%, 90%, 100%).[9]

-

Lipid Removal: Wash with 100% xylene for 5-10 minutes.[9]

-

Rehydration and Permeabilization: Rehydrate through a descending ethanol series and treat with 0.2 M HCl and 0.3% Triton X-100 in PBS.[9]

-

Hybridization and Washes: Follow standard in situ hybridization protocols for probe application and post-hybridization washes.[9]

-

Detection: Incubate with an alkaline phosphatase conjugate, wash, and then apply the this compound substrate solution. The signal typically develops within minutes.[1][7]

Immunohistochemistry (IHC) and Cytological Labeling

This compound can be used to detect antigens in tissue sections and cultured cells. The principle involves using a primary antibody to the target antigen, followed by a secondary antibody conjugated to alkaline phosphatase.

Protocol for Immunohistochemistry:

-

Fixation: Formalin-fixed, paraffin-embedded sections or cryosections can be used. Methanol fixation should be avoided as it can inactivate alkaline phosphatase.[7]

-

Permeabilization: Permeabilize samples with 0.2% Tween-20 in PBS for 10 minutes.[7]

-

Blocking: Block with an appropriate blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate with primary and alkaline phosphatase-conjugated secondary antibodies according to standard IHC protocols.

-

Substrate Incubation: Dilute the this compound phosphatase substrate 20-fold in the provided detection buffer and apply to the sample.[7]

-

Signal Development: Monitor the development of the yellow-green fluorescent signal, which is typically complete within 30-90 seconds.[7]

-

Mounting and Visualization: Mount with the provided mounting medium and visualize using a fluorescence microscope with a DAPI/Hoechst longpass filter set.[7]

Flow Cytometry

The this compound substrate has been adapted for use in flow cytometry to detect both endogenous and antibody-conjugated alkaline phosphatase activity.[10][11] This allows for the quantification of phosphatase-positive cell populations.

Logical Relationship for Multi-Color Flow Cytometry:

Advantages and Considerations

Advantages:

-

High Sensitivity: The enzymatic amplification results in a bright signal, allowing for the detection of low-abundance targets.[2]

-

High Resolution: The insoluble precipitate remains localized at the site of enzyme activity, providing excellent spatial resolution.[2][4]

-

Photostability: The this compound alcohol is significantly more photostable than many common fluorophores, enabling detailed and repeated imaging.[1][2]

-

Large Stokes Shift: This property minimizes interference from sample autofluorescence, leading to a high signal-to-noise ratio.[1][7]

-

Rapid Signal Development: The fluorescent signal develops quickly, often within seconds to minutes.[1][3][7]

Considerations:

-

Endogenous Phosphatase Activity: Tissues and cells may have endogenous phosphatase activity that can lead to background staining. It is crucial to perform appropriate controls, such as heat inactivation or the use of inhibitors like levamisole, to ensure specificity.[10]

-

Fixation: The choice of fixative is important, as some, like methanol, can inactivate alkaline phosphatase.[7]

-

Filter Sets: A standard fluorescein filter set is not suitable for visualizing the this compound signal. A DAPI/Hoechst longpass filter set is recommended.[7]

Conclusion

The this compound reagent represents a significant technological advancement for the detection of phosphatase activity in a wide array of biological applications. Its unique properties of high sensitivity, photostability, and excellent spatial resolution make it an invaluable tool for researchers in various fields, including molecular biology, cell biology, and drug discovery. By understanding its mechanism and following optimized protocols, scientists can leverage the power of this compound to gain deeper insights into their biological systems of interest.

References

- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Invitrogen this compound Endogenous Phosphatase Detection Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Large Stokes Shift of Elf 97: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the significant Stokes shift observed in the fluorescent molecule Elf 97 alcohol. This document provides a detailed examination of the underlying photophysical mechanisms, comprehensive experimental protocols for its characterization, and a structured presentation of its quantitative properties.

Introduction to this compound and its Large Stokes Shift

This compound is a fluorogenic substrate, chemically known as 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone. In its phosphorylated form, it is essentially non-fluorescent. However, upon enzymatic cleavage by phosphatases, it is converted into the highly fluorescent product, this compound alcohol (2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4(3H)-quinazolinone).[1] This enzymatic conversion forms the basis of its use in various biological assays, including immunohistochemistry, in situ hybridization, and flow cytometry.[1][2]

A key and highly advantageous feature of this compound alcohol is its exceptionally large Stokes shift. The Stokes shift is the difference between the maximum wavelengths of absorption and emission. For this compound alcohol, the absorption maximum is in the ultraviolet range, while its emission maximum is in the visible green region of the spectrum. This significant separation between excitation and emission wavelengths is crucial in biological imaging as it effectively minimizes interference from cellular autofluorescence, which typically has a much smaller Stokes shift.[3] This property leads to a significantly improved signal-to-noise ratio and enhanced sensitivity in detection assays.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkably large Stokes shift of this compound alcohol is attributed to a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton within the molecule upon excitation by light.

The this compound alcohol molecule exists in an "enol" tautomeric form in its ground state, where a proton resides on the phenolic hydroxyl group. This enol form is responsible for the absorption of UV light. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic hydroxyl group and the basicity of the quinazolinone nitrogen atom are significantly increased. This change in electronic distribution facilitates the ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom of the quinazolinone ring, forming an excited-state "keto" tautomer.

This keto tautomer is energetically more stable in the excited state than the enol form. The subsequent fluorescence emission originates from this excited keto tautomer, which has a lower energy level than the excited enol form. Consequently, the emitted photon has lower energy and a longer wavelength (green light) compared to the absorbed UV photon. Following emission, the keto tautomer in the ground state is unstable and rapidly reverts to the more stable enol form, completing the photocycle. This entire process occurs on a picosecond timescale.

The following diagram illustrates the ESIPT mechanism in this compound alcohol:

Quantitative Photophysical Data

The photophysical properties of this compound alcohol are summarized in the table below. It is important to note that this compound alcohol is a precipitate, and its properties, particularly quantum yield and lifetime, can be influenced by its solid-state environment.

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | ~345 - 360 nm | [1][4] |

| Emission Maximum (λem) | ~530 - 536 nm | [4] |

| Stokes Shift | ~170 - 191 nm | Calculated |

| Molar Extinction Coefficient (ε) | Not Reported | |

| Fluorescence Quantum Yield (ΦF) | Not Reported | |

| Fluorescence Lifetime (τF) | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical properties of this compound alcohol.

Generation of this compound Alcohol Precipitate

Objective: To enzymatically generate the this compound alcohol precipitate from the this compound phosphate substrate.

Materials:

-

This compound Phosphate substrate solution (e.g., from a commercial kit)

-

Alkaline Phosphatase (e.g., calf intestinal or bacterial)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2)

-

Microcentrifuge tubes

-

Spectroscopic grade water

Procedure:

-

Prepare a working solution of this compound Phosphate in the reaction buffer. The final concentration should be optimized based on the desired amount of precipitate.

-

Add a sufficient amount of alkaline phosphatase to the substrate solution. The enzyme concentration will determine the rate of the reaction.

-

Incubate the reaction mixture at 37°C for a time sufficient to generate a visible precipitate. The reaction can be monitored by observing the appearance of the yellow-green fluorescent precipitate.

-

Pellet the this compound alcohol precipitate by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Carefully remove the supernatant and wash the pellet with spectroscopic grade water to remove any unreacted substrate and enzyme.

-

Repeat the centrifugation and washing steps twice more.

-

The final pellet of this compound alcohol can be resuspended in a suitable medium for spectroscopic analysis or dried for solid-state measurements.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima of the this compound alcohol precipitate.

Materials:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

This compound alcohol precipitate, suspended in a non-fluorescent solvent (e.g., spectroscopic grade ethanol or water)

Procedure:

-

Absorption Spectrum:

-

Resuspend a small amount of the this compound alcohol precipitate in the chosen solvent to create a homogenous suspension.

-

Record the absorption spectrum of the suspension using the UV-Vis spectrophotometer over a wavelength range of at least 300 nm to 600 nm.

-

Use the solvent as a blank.

-

The wavelength at which the maximum absorbance is observed is the absorption maximum (λabs).

-

-

Emission Spectrum:

-

Using the same suspension, place the cuvette in the fluorometer.

-

Set the excitation wavelength to the determined λabs (e.g., 350 nm).

-

Scan the emission spectrum over a wavelength range of at least 400 nm to 700 nm.

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

-

Fluorescence Quantum Yield Determination (Absolute Method)

Objective: To determine the fluorescence quantum yield of the this compound alcohol precipitate using an integrating sphere.

Materials:

-

Fluorometer equipped with an integrating sphere

-

Solid sample holder for the integrating sphere

-

Dried this compound alcohol precipitate

Procedure:

-

Instrument Setup:

-

Calibrate the fluorometer and integrating sphere according to the manufacturer's instructions.

-

-

Measurement of Scattered Excitation Light (Blank):

-

Place an empty sample holder in the integrating sphere.

-

Set the excitation wavelength to the λabs of this compound alcohol.

-

Record the spectrum of the scattered excitation light. This serves as the reference.

-

-

Measurement of the Sample:

-

Place a known amount of the dried this compound alcohol precipitate in the solid sample holder and place it in the integrating sphere.

-

Record the spectrum, which will include both the scattered excitation light and the emitted fluorescence.

-

-

Calculation:

-

The fluorescence quantum yield (ΦF) is calculated as the ratio of the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (the difference between the blank and the sample excitation light).

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime of the this compound alcohol precipitate.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

-

Pulsed light source with an excitation wavelength close to the λabs of this compound alcohol (e.g., a pulsed laser diode at ~360 nm)

-

Sample holder for solid samples

-

Dried this compound alcohol precipitate

Procedure:

-

Sample Preparation:

-

Mount a small amount of the dried this compound alcohol precipitate in the sample holder.

-

-

Instrument Setup:

-

Set up the TCSPC system with the appropriate excitation source and emission filters to isolate the fluorescence of this compound alcohol.

-

-

Data Acquisition:

-

Acquire the fluorescence decay curve by collecting photons over a sufficient time to achieve good statistical accuracy.

-

-

Data Analysis:

-

Fit the fluorescence decay curve to an exponential decay model. For a simple decay, a single exponential fit will yield the fluorescence lifetime (τF). The goodness of the fit should be evaluated using statistical parameters like chi-squared.

-

Visualizing Workflows and Pathways

Enzymatic Activation and Detection Workflow

The use of this compound in a typical biological experiment involves a series of steps from the introduction of the substrate to the detection of the fluorescent signal.

Signaling Pathway Visualization Example: Receptor Detection

This compound can be used to visualize the location of specific cell surface receptors. The following diagram illustrates a simplified logical relationship for this application.

Conclusion

The large Stokes shift of this compound alcohol, a result of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, makes it a powerful tool for high-sensitivity, low-background fluorescence detection in biological systems. Understanding the photophysical principles and having access to robust experimental protocols for its characterization are essential for its effective application in research and development. Further studies to determine the precise fluorescence quantum yield and lifetime of the this compound alcohol precipitate will provide a more complete picture of this unique fluorophore and aid in the development of next-generation fluorescent probes.

References

- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Elf 97 as a Substrate for Alkaline and Acid Phosphatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent substrate Elf 97 (Enzyme-Labeled Fluorescence 97) and its application in the detection of alkaline and acid phosphatase activity. This compound offers a sensitive and photostable method for cellular and tissue-based assays, making it a valuable tool in various research and drug development fields.

Core Principles of this compound

This compound is a fluorogenic phosphatase substrate, chemically known as 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone.[1][2] In its phosphorylated form, this compound is water-soluble and exhibits weak blue fluorescence. Upon enzymatic cleavage of the phosphate group by phosphatases, it is converted into the highly fluorescent and water-insoluble this compound alcohol. This product forms a bright yellow-green precipitate at the site of enzyme activity, enabling precise localization of the target enzyme.[1][2][3][4]

The key advantages of this compound lie in its exceptional photostability and a large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1] This large shift, with an excitation maximum around 345-360 nm and an emission maximum at approximately 530 nm, effectively minimizes interference from endogenous autofluorescence, resulting in a high signal-to-noise ratio.[1][2][3][5] The this compound precipitate is significantly more photostable than conventional fluorophores like fluorescein, allowing for prolonged observation and image capture without significant signal loss.[1][3]

Data Presentation: Quantitative Properties of this compound

The following table summarizes the key quantitative data for the this compound fluorescent precipitate, facilitating easy comparison and experimental planning.

| Property | Value | References |

| Chemical Name | 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone | [1][2] |

| Excitation Maximum | ~345 - 360 nm | [1][2][3] |

| Emission Maximum | ~530 nm | [1][2][3][5] |

| Stokes Shift | ~170 - 185 nm | [1][5] |

| Appearance | Bright yellow-green fluorescent precipitate | [1][2][3] |

| Photostability | Significantly more photostable than fluorescein (approx. 500 times more photostable than fluorescein-labeled secondary reagents) | [1][3][4] |

| Signal-to-Noise Ratio | High, due to low background fluorescence and large Stokes shift | [3] |

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific cell or tissue type and experimental conditions.

Immunohistochemistry (IHC) Protocol for Alkaline Phosphatase Detection

This protocol outlines the use of this compound for the detection of an antigen in formalin-fixed, paraffin-embedded tissue sections using an alkaline phosphatase-conjugated secondary antibody.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Biotinylated secondary antibody

-

Streptavidin-alkaline phosphatase conjugate

-

This compound Phosphatase Substrate Kit (containing this compound substrate and detection buffer)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval as required for the primary antibody. A common method is to incubate slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Rinse with wash buffer.

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody and Enzyme Conjugate Incubation:

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse slides with wash buffer (3 x 5 minutes).

-

Incubate with streptavidin-alkaline phosphatase conjugate for 30 minutes at room temperature.

-

Rinse slides with wash buffer (3 x 5 minutes).

-

-

This compound Substrate Incubation:

-

Prepare the this compound working solution by diluting the substrate in the detection buffer according to the manufacturer's instructions.

-

Incubate the sections with the this compound working solution for 5-15 minutes at room temperature, or until the desired level of fluorescence develops. Monitor the reaction under a fluorescence microscope.

-

-

Counterstaining and Mounting:

-

Rinse slides with deionized water.

-

(Optional) Counterstain with a nuclear stain like DAPI.

-

Mount with an aqueous mounting medium.

-

-

Visualization:

-

Visualize the yellow-green fluorescent precipitate using a fluorescence microscope with a filter set appropriate for DAPI/Hoechst (UV excitation).

-

In Situ Hybridization (ISH) Protocol for mRNA Detection

This protocol describes the use of this compound to detect a specific mRNA sequence in cultured cells using a biotin-labeled probe.

Materials:

-

Cultured cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

-

Proteinase K solution

-

Hybridization buffer

-

Biotin-labeled DNA or RNA probe

-

Stringency wash buffers (e.g., SSC buffers)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Streptavidin-alkaline phosphatase conjugate

-

This compound Phosphatase Substrate Kit

-

Mounting medium

Procedure:

-

Sample Preparation:

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

Permeabilize cells with proteinase K treatment (e.g., 1 µg/mL in PBS) for 5-10 minutes at 37°C. The concentration and time need to be optimized.

-

Wash with PBS (3 x 5 minutes).

-

-

Hybridization:

-

Pre-hybridize the cells in hybridization buffer for 1-2 hours at the hybridization temperature.

-

Denature the biotin-labeled probe by heating at 95°C for 5 minutes and then immediately placing on ice.

-

Add the denatured probe to fresh hybridization buffer and apply to the cells.

-

Incubate overnight in a humidified chamber at the appropriate hybridization temperature.

-

-

Post-Hybridization Washes:

-

Perform a series of stringency washes with SSC buffers at increasing temperatures to remove unbound probe.

-

-

Detection:

-

Wash with PBS.

-

Block with blocking buffer for 30 minutes at room temperature.

-

Incubate with streptavidin-alkaline phosphatase conjugate for 1 hour at room temperature.

-

Wash with PBS (3 x 5 minutes).

-

-

This compound Substrate Incubation:

-

Incubate with the prepared this compound working solution for 5-20 minutes, monitoring the development of the fluorescent precipitate.

-

-

Mounting and Visualization:

-

Wash with deionized water.

-

Mount the coverslip onto a slide with mounting medium.

-

Visualize using a fluorescence microscope with a UV excitation filter.

-

Flow Cytometry Protocol for Endogenous Alkaline Phosphatase Activity

This protocol is for the detection of endogenous alkaline phosphatase activity in a cell suspension.

Materials:

-

Cell suspension

-

Fixation buffer (e.g., 4% PFA in PBS)

-

Permeabilization buffer (e.g., ice-cold 90% methanol)

-

This compound Phosphatase Substrate Kit

-

Wash buffer (PBS)

-

Flow cytometer with UV laser

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Permeabilization (if detecting intracellular phosphatase):

-

Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.

-

Wash the cells with PBS.

-

-

This compound Staining:

-

Resuspend the cells in the prepared this compound working solution.

-

Incubate for 10-30 minutes at 37°C. The optimal time should be determined empirically.

-

-

Analysis:

-

Wash the cells with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells on a flow cytometer equipped with a UV laser for excitation and an appropriate emission filter (e.g., 530/30 nm bandpass).

-

Staining Protocol for Tartrate-Resistant Acid Phosphatase (TRAP) in Osteoclasts

This protocol is adapted for the detection of TRAP, a marker for osteoclasts, using this compound as the substrate.

Materials:

-

Osteoclast culture or bone tissue sections

-

Fixation solution (e.g., citrate-acetone-formaldehyde fixative)

-

Tartrate-containing buffer (e.g., acetate buffer with sodium tartrate)

-

This compound Phosphatase Substrate Kit

-

Wash buffer (e.g., acetate buffer)

-

Mounting medium

Procedure:

-

Fixation:

-

Fix the cells or tissue sections according to standard protocols for TRAP staining.

-

-

Staining:

-

Prepare the this compound working solution in a tartrate-containing acetate buffer (pH ~5.0).

-

Incubate the samples with the staining solution for 30-60 minutes at 37°C.

-

-

Washing and Mounting:

-

Wash the samples with acetate buffer and then with deionized water.

-

Mount with an aqueous mounting medium.

-

-

Visualization:

-

Visualize the fluorescent precipitate using a fluorescence microscope with a UV excitation filter.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways where alkaline and acid phosphatases play a role, and which can be visualized using this compound as a reporter.

Caption: Alkaline Phosphatase in Osteogenic Differentiation Signaling.

References

- 1. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - UK [thermofisher.com]

Unveiling Cellular Phosphatase Activity: A Technical Guide to the Application of ELF 97 in Cell Lines

For Immediate Release

This technical guide provides an in-depth exploration of the Enzyme-Labeled Fluorescence 97 (ELF 97) substrate for the preliminary investigation of phosphatase activity in cell lines. Tailored for researchers, scientists, and drug development professionals, this document details the core principles of this compound, comprehensive experimental protocols, and its application in studying cellular signaling pathways.

Executive Summary

The study of protein phosphorylation and dephosphorylation is critical to understanding cellular signaling and disease pathology. Phosphatases, the enzymes responsible for dephosphorylation, are key regulatory components in a myriad of cellular processes. This compound (2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone) is a powerful tool for detecting and quantifying phosphatase activity within fixed cells. This substrate is converted by phosphatases from a soluble, weakly blue-fluorescent compound into a bright yellow-green fluorescent precipitate, this compound alcohol, that is highly photostable and exhibits a large Stokes shift, allowing for clear differentiation from cellular autofluorescence.[1][2][3][4] This guide will provide the foundational knowledge and practical protocols for leveraging this compound in cell line-based research.

Core Principles of this compound Technology

The this compound system is predicated on an enzyme-substrate reaction that generates a localized fluorescent signal.[3] The water-soluble this compound phosphate substrate is cleaved by both alkaline and acid phosphatases.[4][5] The resulting this compound alcohol is insoluble and precipitates at the site of enzymatic activity, providing high-resolution localization of the target phosphatase.[2][6]

Key Features of this compound:

-

High Sensitivity: Capable of detecting low levels of phosphatase activity.[6]

-

Photostability: The fluorescent precipitate is significantly more photostable than conventional fluorophores like fluorescein, permitting extended imaging and multiple exposures.[2][3]

-

Large Stokes Shift: With an excitation maximum around 360 nm and an emission maximum at approximately 530 nm, the large separation between excitation and emission minimizes interference from cellular autofluorescence.[2][6]

-

Versatility: Applicable in various platforms including fluorescence microscopy, flow cytometry, and in situ hybridization.[3][7][8]

Applications in Cell Line Investigations

The this compound substrate is a versatile tool for a range of applications in cell culture-based research.

-

Detection of Endogenous Phosphatase Activity: Directly visualize and quantify the activity of native phosphatases within cells, which is crucial for studying cell differentiation, such as in osteoblasts, and disease states.[4][7]

-

Reporter Gene Assays: Alkaline phosphatase (AP), particularly Secreted Alkaline Phosphatase (SEAP), is a widely used reporter gene. This compound can be used to detect the activity of AP reporters, providing a sensitive measure of gene expression.

-

Immunohistochemistry and Immunofluorescence: When conjugated to secondary antibodies or streptavidin, alkaline phosphatase can be used to detect specific antigens. The subsequent application of this compound results in a bright, localized fluorescent signal, amplifying the detection of the target protein.[4]

-

Flow Cytometry: this compound is compatible with flow cytometry, allowing for the quantification of phosphatase activity in individual cells within a population. This is particularly useful for analyzing heterogeneous cell populations and for cell cycle analysis.[4][8]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound for phosphatase activity analysis in various cell lines.

| Cell Line | Assay Type | Condition | Fold Change in Fluorescence (vs. Control) | Reference |

| UMR-106 (Rat Osteosarcoma) | Flow Cytometry | Endogenous AP Detection | >95% AP-specific signal | [7] |

| Chick Chondrocytes | Flow Cytometry | Endogenous AP Detection | Detected low AP activity (undetectable by other methods) | [7] |

| MC3T3-E1 (Mouse Osteoblast) | Fluorescence Assay | Epinephrine Treatment | Significant Increase | |

| LacZ+ Mouse Fibroblasts | In Situ Hybridization | β-galactosidase mRNA detection | Strong, specific signal | [3] |

| MDCK (Canine Kidney) | In Situ Hybridization | Actin mRNA detection | Strong, specific signal | [3] |

Table 1: Representative quantitative analysis of this compound fluorescence in various cell lines.

| Parameter | This compound | Fast Red Violet LB (FRV) Assay |

| AP-Specific Signal | >95% | <70% |

| Sensitivity | High (detects very low AP activity) | Lower |

| Excitation/Emission (nm) | ~360 / ~530 | N/A (Colorimetric) |

| Signal Stability | Highly Photostable | Prone to diffusion |

Table 2: Comparison of this compound with a conventional colorimetric phosphatase substrate.[7]

Experimental Protocols

The following are detailed methodologies for key experiments using the this compound substrate.

Protocol for Detection of Endogenous Alkaline Phosphatase Activity in Adherent Cell Lines

-

Cell Culture: Grow adherent cells on glass coverslips or chamber slides to ~70-80% confluency.

-

Fixation: Gently wash cells with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Note: Avoid methanol-based fixatives as they can inactivate alkaline phosphatase activity.[9]

-

Washing: Wash the fixed cells three times with 1X PBS for 5 minutes each.

-

Permeabilization (Optional): For intracellular targets, permeabilize the cells with 0.1-0.2% Triton X-100 or Tween 20 in PBS for 10 minutes. Wash three times with 1X PBS.

-

Substrate Preparation: Prepare the this compound working solution by diluting the stock substrate in the provided detection buffer according to the manufacturer's instructions. It is recommended to filter the working solution through a 0.2 µm spin filter.[4]

-

Staining: Remove excess PBS from the cells and add the this compound working solution. Incubate for 5-15 minutes at room temperature, protected from light. Monitor signal development under a fluorescence microscope.

-

Washing: Wash the cells three times with the provided wash buffer or 1X PBS for 5 minutes each to remove excess substrate.

-

Mounting: Mount the coverslip onto a glass slide using the this compound mounting medium or another aqueous mounting medium.

-

Visualization: Visualize the fluorescent signal using a fluorescence microscope equipped with a DAPI/Hoechst filter set (Excitation: ~360 nm, Emission: >400 nm longpass). The this compound precipitate will appear as a bright yellow-green signal.[9]

Protocol for this compound-Based Immunohistochemistry

-

Cell Preparation and Fixation: Follow steps 1-3 from Protocol 5.1.

-

Blocking: Incubate the fixed cells in a blocking buffer (e.g., 1X PBS with 1% BSA and 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each.

-

Secondary Antibody Incubation: Incubate the cells with a biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in 5.4.

-

Streptavidin-Alkaline Phosphatase Incubation: Incubate the cells with a streptavidin-alkaline phosphatase conjugate diluted in blocking buffer for 30-60 minutes at room temperature.

-

Washing: Wash the cells three times with 1X PBS.

-

This compound Staining and Visualization: Follow steps 5.5 to 5.9 from Protocol 5.1.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways where phosphatases play a crucial role and can be investigated using this compound, as well as a general experimental workflow.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Enzyme-Labeled Fluorescence (ELF): A Technical Guide to High-Sensitivity Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Enzyme-Labeled Fluorescence (ELF) technology represents a powerful signal amplification strategy for the sensitive detection of specific biomolecules in cells and tissues. This guide provides an in-depth overview of the core principles of ELF technology, its practical applications, and detailed experimental protocols to enable its successful implementation in research and drug development settings.

Core Principles of Enzyme-Labeled Fluorescence

Enzyme-Labeled Fluorescence (ELF) is a signal amplification technique that relies on an enzyme to convert a soluble, weakly fluorescent substrate into a highly fluorescent and photostable precipitate at the site of the target molecule.[1][2] The cornerstone of this technology is the ELF®-97 phosphatase substrate, chemically known as 2-(5'-chloro-2-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone.[3][4]

The process begins with the enzymatic cleavage of the phosphate group from the ELF-97 substrate by alkaline phosphatase (AP) or acid phosphatase.[1] This reaction transforms the water-soluble and weakly blue-fluorescent substrate into the ELF-97 alcohol, a water-insoluble molecule that forms a bright yellow-green fluorescent precipitate.[1][2] This precipitate is exceptionally well-localized to the site of enzymatic activity, providing high spatial resolution for imaging.[3][4]

A key advantage of the ELF-97 precipitate is its exceptionally large Stokes shift, with an excitation maximum around 360-365 nm and an emission maximum at approximately 530 nm.[1][3][4][5] This significant separation of over 180 nm between excitation and emission wavelengths allows the ELF-97 signal to be easily distinguished from endogenous cellular autofluorescence, which typically has a much smaller Stokes shift.[1] This property also makes ELF technology ideal for multicolor imaging applications.[1]

Furthermore, the crystalline nature of the ELF-97 alcohol precipitate imparts remarkable photostability, far exceeding that of conventional fluorophores like fluorescein.[1][3][4][5] This allows for prolonged exposure during microscopy and multiple image acquisitions without significant signal loss.[5] The signal generated by ELF technology is reported to be significantly brighter and more sensitive than traditional methods, enabling the detection of low-abundance targets.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative performance characteristics of the ELF-97 fluorophore compared to conventional fluorophores.

| Parameter | ELF-97 Precipitate | Fluorescein | Reference |

| Excitation Max. | ~360-365 nm | ~494 nm | [1][3][4][5] |

| Emission Max. | ~530 nm | ~518 nm | [1][3][4][5] |

| Stokes Shift | >180 nm | ~24 nm | [1] |

| Fluorescence | Bright Yellow-Green | Green | [1][3][4] |

| Photostability | Extremely High | Moderate to Low | [1][3][4][5] |

| Signal Intensity | High | Standard | [3][4][5] |

| Localization | Precise, fine precipitate | Can be diffuse | [2][3][4] |

| Background | Low, distinguishable from autofluorescence | Potential for higher background and autofluorescence interference | [1][3][4] |

Signaling Pathway and Experimental Workflow

ELF Signaling Pathway

The ELF signaling pathway is a direct, enzyme-driven process. An antibody or probe conjugated to alkaline phosphatase binds to the target molecule. The ELF-97 substrate is then added and is catalytically converted by the alkaline phosphatase into a fluorescent precipitate, thus revealing the location of the target.

Caption: The ELF signaling pathway illustrating target binding, enzymatic reaction, and signal detection.

General Experimental Workflow

The general workflow for utilizing ELF technology in applications like immunofluorescence or in situ hybridization involves sample preparation, blocking, antibody/probe incubations, the ELF reaction, and finally, imaging.

Caption: A generalized experimental workflow for Enzyme-Labeled Fluorescence applications.

Experimental Protocols

The following are detailed methodologies for immunofluorescence and in situ hybridization using ELF technology. These protocols are generalized and may require optimization for specific cell or tissue types.

ELF Immunofluorescence (IF) Protocol for Cultured Cells

This protocol details the detection of a specific antigen in adherent cultured cells using an indirect immunofluorescence approach.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody (specific to the target antigen)

-

Alkaline Phosphatase (AP)-conjugated Secondary Antibody (or Biotinylated Secondary Antibody and Streptavidin-AP)

-

ELF-97 Phosphatase Substrate Kit (containing substrate, reaction buffer, and wash buffer)

-

Nuclear Counterstain (e.g., DAPI or Hoechst)

-

ELF Mounting Medium

Procedure:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a petri dish until desired confluency.

-

Aspirate culture medium and wash cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize nonspecific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the AP-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

ELF-97 Signal Development:

-

Prepare the ELF-97 substrate solution according to the manufacturer's instructions.

-

Incubate the cells with the ELF-97 substrate solution for 2-15 minutes at room temperature, protected from light. Monitor signal development under a microscope.

-

Stop the reaction by washing with ELF Wash Buffer or PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

-

Wash twice with PBS.

-

Mount the coverslip onto a microscope slide using ELF Mounting Medium.

-

-

Imaging:

-

Visualize the yellow-green fluorescent precipitate using a fluorescence microscope equipped with a DAPI/Hoechst longpass filter set (UV excitation).

-

ELF In Situ Hybridization (ISH) Protocol for Tissue Sections

This protocol outlines the detection of specific mRNA sequences in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and Ethanol series (100%, 95%, 70%)

-

Proteinase K solution

-

Hybridization Buffer

-

Hapten-labeled (e.g., DIG or Biotin) nucleic acid probe

-

Stringency Wash Buffers (e.g., SSC buffers of varying concentrations)

-

Blocking Buffer

-

AP-conjugated Anti-Hapten Antibody (e.g., Anti-DIG-AP) or Streptavidin-AP

-

ELF-97 mRNA In Situ Hybridization Kit

-

Nuclear Counterstain

-

ELF Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 10 minutes each.

-

Rehydrate the tissue sections by sequential 5-minute incubations in 100%, 95%, and 70% ethanol, followed by distilled water.

-

-

Permeabilization:

-

Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (time must be optimized for the tissue type).

-

Wash with PBS.

-

-

Pre-hybridization:

-

Incubate the sections with Hybridization Buffer for 2-4 hours at the hybridization temperature (e.g., 50-65°C).

-

-

Hybridization:

-

Denature the labeled probe by heating at 65-70°C for 10 minutes, then place on ice.

-

Dilute the denatured probe in pre-warmed Hybridization Buffer.

-

Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight at the hybridization temperature in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound and nonspecifically bound probe.

-

-

Immunodetection:

-

Wash the slides in a suitable buffer (e.g., MABT).

-

Block the sections with Blocking Buffer for 1 hour at room temperature.

-

Incubate with AP-conjugated anti-hapten antibody (or Streptavidin-AP for biotinylated probes) diluted in blocking solution, typically overnight at 4°C.

-

Wash thoroughly with buffer (e.g., MABT) three times for 10 minutes each.

-

-

ELF-97 Signal Development:

-

Equilibrate the slides in the ELF Development Buffer.

-

Incubate with the prepared ELF-97 substrate solution at room temperature until the desired signal intensity is reached (can range from minutes to hours).

-

Stop the reaction by washing with ELF Wash Buffer.

-

-

Counterstaining, Mounting, and Imaging:

-

Counterstain the nuclei, wash, and mount the slides using ELF Mounting Medium.

-

Image using a fluorescence microscope with a UV filter set.

-

Applications in Drug Development

The high sensitivity and resolution of ELF technology make it a valuable tool in various stages of drug development:

-

Target Identification and Validation: ELF-ISH can be used to visualize the expression and localization of target mRNA within specific cell types in healthy and diseased tissues, helping to validate the relevance of a potential drug target.

-

Pharmacodynamic (PD) Biomarker Analysis: In preclinical and clinical studies, ELF-IF can be employed to detect changes in the expression or post-translational modification (e.g., phosphorylation) of a target protein in response to drug treatment, providing crucial information on the drug's mechanism of action and efficacy.

-

Toxicology and Safety Assessment: The technology can be used to assess off-target effects of a drug candidate by examining its impact on the expression of proteins in various tissues.

-

Companion Diagnostics Development: The robust and sensitive nature of ELF technology makes it suitable for the development of tissue-based companion diagnostic assays to identify patient populations most likely to respond to a targeted therapy.

References

- 1. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - TR [thermofisher.com]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. The ELF -97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Elf 97 Immunohistochemistry on Frozen Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the Enzyme-Labeled Fluorescence (ELF) 97 phosphatase substrate for immunohistochemical (IHC) staining of frozen tissue sections. This method offers a highly sensitive and photostable fluorescent signal, ideal for the detection of specific antigens.

The ELF 97 system is based on a unique substrate that, when acted upon by a phosphatase enzyme, is converted from a weakly blue-fluorescent soluble compound into a bright yellow-green fluorescent precipitate at the site of enzymatic activity.[1][2] This precipitate is exceptionally photostable, allowing for extended visualization and image capture without significant signal loss.[3][4] The large Stokes shift, with excitation around 365 nm and emission around 530 nm, allows for clear differentiation of the signal from tissue autofluorescence.[1][3]

This protocol is designed for indirect immunofluorescence, where a primary antibody targets the antigen of interest, and a secondary antibody conjugated to alkaline phosphatase is used for detection with the this compound substrate.

Quantitative Data Summary

For optimal results, it is crucial to empirically determine the ideal conditions for your specific antibody and tissue type. The following table provides a general guideline for reagent concentrations and incubation times.

| Parameter | Recommended Range/Value | Notes |

| Tissue Section Thickness | 5-20 µm | 7 µm is a common starting point.[5] |

| Fixation | 4% Paraformaldehyde (PFA) in PBS | 4-24 hours immersion at room temperature or perfusion.[5] Acetone or ethanol are also suitable; avoid methanol.[2] |

| Cryoprotection | 30% Sucrose in PBS | Incubate until tissue sinks.[5] |

| Permeabilization | 0.2-0.5% Triton X-100 in PBS | 10 minutes at room temperature.[2] |

| Blocking Solution | 5% Normal Serum + 2% BSA in PBS with 0.3% Triton X-100 | 4 hours at room temperature.[6] The serum should be from the same species as the secondary antibody. |

| Primary Antibody Dilution | As per manufacturer's recommendation | Dilute in blocking buffer. |

| Primary Antibody Incubation | Overnight at 4°C | A humidified chamber is essential to prevent drying.[5] |

| Secondary Antibody Dilution | As per manufacturer's recommendation | Dilute in blocking buffer. |

| Secondary Antibody Incubation | 1-2 hours at room temperature | Protect from light if using a fluorophore-conjugated secondary.[6] |

| This compound Substrate Dilution | 1:20 dilution of substrate in detection buffer | As recommended by the manufacturer.[2] |

| Signal Development Time | 30-90 seconds | Monitor development under a microscope.[2] |

Experimental Workflow Diagram

Caption: Workflow for this compound Immunohistochemistry on Frozen Tissue.

Detailed Experimental Protocol

I. Tissue Preparation and Sectioning

-

Fixation: Perfuse the animal with freshly prepared 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Alternatively, immerse the dissected tissue in 4% PFA/PBS for 4-24 hours at room temperature.[5] The duration of fixation should be optimized based on tissue type and size.

-

Cryoprotection: Following fixation, transfer the tissue to a 30% sucrose solution in PBS. Allow the tissue to incubate until it has completely sunk to the bottom of the container.[5]

-

Embedding: Remove the tissue from the sucrose solution, gently blot to remove excess liquid, and embed in Optimal Cutting Temperature (O.C.T.) compound in a cryomold.[5]

-

Freezing: Freeze the embedded tissue block on dry ice or in isopentane cooled with liquid nitrogen.[5][7] Store the frozen blocks at -80°C until sectioning. Tissue blocks can be stored for 6-12 months.[5][7]

-

Sectioning: Using a cryostat, cut tissue sections at a thickness of 5-20 µm.[5] Mount the sections onto charged microscope slides (e.g., poly-L-lysine coated).

-

Drying and Storage: Air dry the slides for at least 30 minutes at room temperature to ensure tissue adherence.[8] Slides can be used immediately or stored at -80°C.

II. Immunohistochemical Staining